

Application Note: Comprehensive Characterization of *tert*-Butyl thiazol-4-ylcarbamate

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Compound of Interest

Compound Name: *tert*-Butyl thiazol-4-ylcarbamate

CAS No.: 1235406-42-4

Cat. No.: B581362

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Introduction

***tert*-Butyl thiazol-4-ylcarbamate** is a heterocyclic compound incorporating a thiazole ring, a common scaffold in medicinal chemistry. As an intermediate or a final active pharmaceutical ingredient (API), its structural integrity, purity, and stability are critical for ensuring the safety and efficacy of downstream products. Therefore, robust and reliable analytical methods for its comprehensive characterization are paramount for researchers, scientists, and drug development professionals.

This document provides a detailed guide to the essential analytical techniques for the characterization of ***tert*-Butyl thiazol-4-ylcarbamate**. It outlines the principles behind each method and provides step-by-step protocols designed to be self-validating and grounded in established scientific principles. The objective is to equip researchers with the necessary tools to confirm the identity, purity, and quality of this compound, adhering to the rigorous standards of the pharmaceutical industry. The validation of these analytical procedures should demonstrate that they are suitable for their intended purpose^{[1][2][3]}.

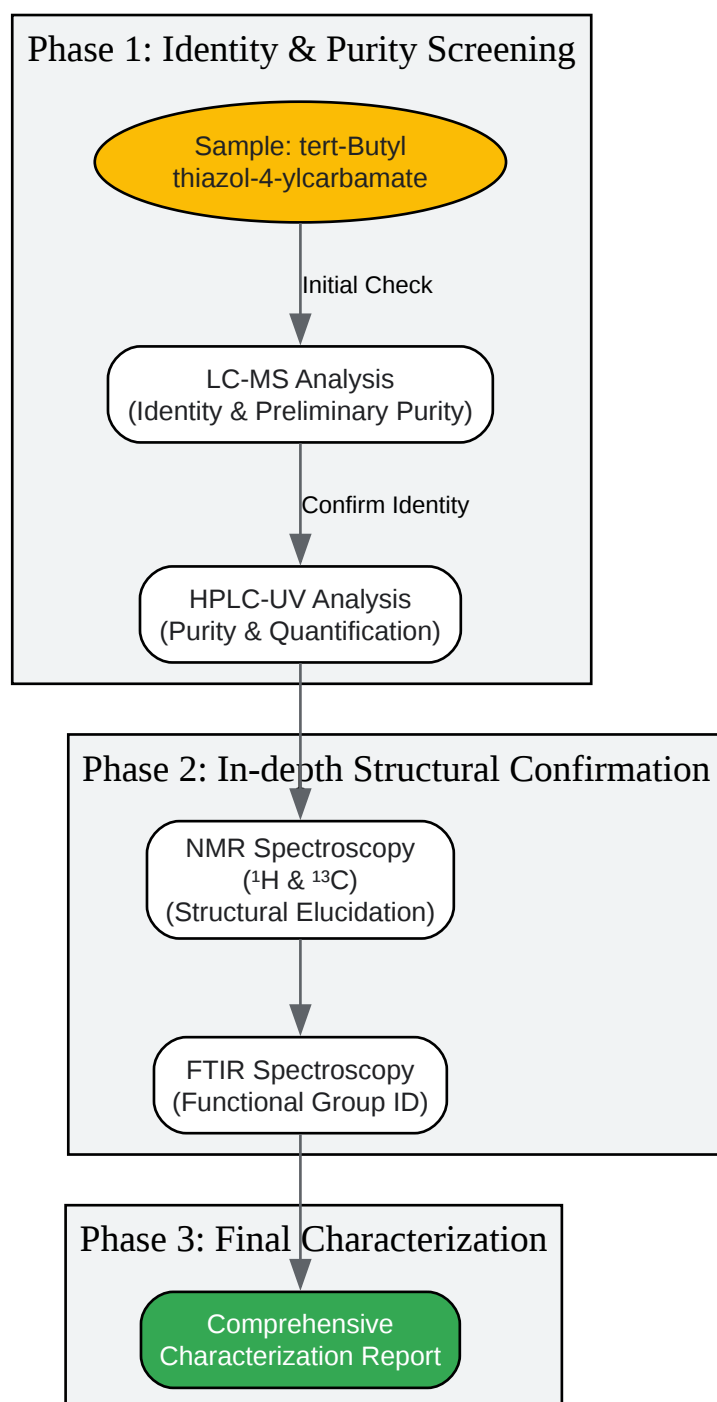
Physicochemical Properties

A thorough understanding of the physicochemical properties of **tert-Butyl thiazol-4-ylcarbamate** is the foundation for developing appropriate analytical methods. Key properties are summarized in the table below.

Property	Value	Source(s)
Chemical Structure	<chem>CC(C)(C)OC(=O)NC1=CSC=N1</chem>	[1]
CAS Number	1235406-42-4	[1][4][5]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ S	[1][4][5]
Molecular Weight	200.26 g/mol	[1][4][5]
Appearance	Solid (form may vary)	General knowledge
Solubility	Soluble in organic solvents like methanol, acetonitrile, DMSO. Limited solubility in water.	Inferred from structure

Integrated Analytical Workflow

A multi-faceted approach is required for the definitive characterization of a chemical entity. No single technique can provide all the necessary information. The following workflow illustrates a logical sequence for analyzing **tert-Butyl thiazol-4-ylcarbamate**, starting from identity confirmation and proceeding to purity and structural verification.



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Caption: Integrated workflow for the analytical characterization of **tert-Butyl thiazol-4-ylcarbamate**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture[6][7][8]. The separation is based on the differential distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column[9][10]. For **tert-Butyl thiazol-4-ylcarbamate**, a reversed-phase HPLC (RP-HPLC) method is ideal. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture. The compound will be retained on the column and then eluted by a gradient of increasing organic solvent. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Experimental Protocol



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Caption: Step-by-step workflow for HPLC purity analysis.

Instrumentation & Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.
- Volumetric flasks, pipettes, and autosampler vials.

Detailed Method Parameters:

Parameter	Recommended Setting	Rationale
Mobile Phase A	0.1% Formic Acid in Water	Provides protons for good peak shape and ionization if transferred to MS.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Strong organic solvent for eluting the compound.
Gradient	5% B to 95% B over 15 min	Ensures elution of the main peak and any potential impurities with different polarities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp.	30 °C	Ensures reproducible retention times by controlling viscosity and mass transfer.
Injection Vol.	5 µL	A small volume to prevent column overloading and peak distortion.
Detection	UV at 254 nm	The aromatic thiazole ring is expected to have strong absorbance at this wavelength.
Run Time	20 minutes	Allows for column re-equilibration after the gradient.

Procedure:

- **Standard Preparation:** Accurately weigh and dissolve **tert-Butyl thiazol-4-ylcarbamate** in acetonitrile to a final concentration of approximately 1.0 mg/mL.
- **System Equilibration:** Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

- **System Suitability:** Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
- **Sample Analysis:** Inject the sample solution and record the chromatogram.
- **Data Processing:** Integrate all peaks in the chromatogram. Calculate the area percent purity using the formula: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry[11][12][13]. This technique is exceptionally powerful for confirming the identity of a compound by providing its molecular weight[12]. After separation by the LC, the eluent is directed to an ion source (typically Electrospray Ionization, ESI), which generates gas-phase ions from the analyte molecules. These ions are then analyzed by the mass spectrometer to determine their mass-to-charge ratio (m/z)[14].

Experimental Protocol

The LC method can be the same as described in Section 4.2. The key addition is the mass spectrometer.

Instrumentation:

- LC-MS system equipped with an ESI source and a mass analyzer (e.g., Quadrupole or Time-of-Flight).

Mass Spectrometer Parameters:

Parameter	Recommended Setting	Rationale
Ionization Mode	ESI, Positive	The nitrogen atoms in the thiazole ring and carbamate are basic and will readily accept a proton to form a positive ion $[M+H]^+$.
Scan Range	100 - 500 m/z	This range comfortably includes the expected $[M+H]^+$ ion (201.26).
Capillary Voltage	3.5 kV	Optimal voltage for efficient ion generation.
Drying Gas Temp.	350 °C	Facilitates desolvation of the ESI droplets.
Drying Gas Flow	10 L/min	Assists in solvent evaporation and ion formation.

Procedure:

- Set up and equilibrate the LC-MS system using the parameters from Section 4.2 and the MS parameters above.
- Inject the sample solution (a more dilute solution, e.g., 10 µg/mL, is often sufficient for MS).
- Acquire the data, collecting both the Total Ion Chromatogram (TIC) and the mass spectra across each chromatographic peak.
- Data Analysis:
 - Extract the mass spectrum for the main peak corresponding to **tert-Butyl thiazol-4-ylcarbamate**.
 - Look for the protonated molecular ion $[M+H]^+$.

- Expected m/z: The theoretical monoisotopic mass of $C_8H_{12}N_2O_2S$ is 200.07. Therefore, the expected m/z for the $[M+H]^+$ ion is 201.08. The presence of a prominent peak at this m/z value confirms the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle

NMR spectroscopy is an unparalleled technique for determining the detailed atomic structure of a molecule[15][16]. It exploits the magnetic properties of atomic nuclei, such as 1H (proton) and ^{13}C [17]. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are dependent on their local chemical environment[18][19]. The resulting spectrum provides information on the number of different types of nuclei, their connectivity, and their spatial relationships.

Experimental Protocol

Instrumentation & Materials:

- NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
- NMR tubes.
- Deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- Tetramethylsilane (TMS) as an internal standard (often included in the solvent).

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Acquisition: Acquire the 1H NMR spectrum. If required, subsequently acquire the ^{13}C NMR spectrum.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm[19].

Expected ^1H NMR Spectral Data (in DMSO- d_6):

- ~9.5-10.5 ppm (singlet, 1H): This broad singlet corresponds to the -NH proton of the carbamate group.
- ~8.0-8.5 ppm (doublet, 1H): Thiazole ring proton adjacent to the nitrogen (H5).
- ~7.0-7.5 ppm (doublet, 1H): Thiazole ring proton adjacent to the sulfur (H2).
- ~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl (-C(CH $_3$) $_3$) group.

The presence of these signals with the correct chemical shifts, integration values (proton count), and splitting patterns provides definitive confirmation of the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule[20][21][22]. It works by passing infrared radiation through a sample; specific frequencies of radiation are absorbed by the molecule, corresponding to the vibrational energies of its chemical bonds[23][24]. The resulting spectrum is a unique "molecular fingerprint" of the sample[20].

Experimental Protocol

Instrumentation:

- FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy solid sample analysis.

Procedure:

- **Background Scan:** Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO $_2$, H $_2$ O) or instrumental signals.

- **Sample Analysis:** Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- **Spectrum Acquisition:** Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum (transmittance or absorbance vs. wavenumber) should be analyzed for characteristic absorption bands.

Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300-3400	N-H Stretch	Amine/Amide (-NH)
~2980-2960	C-H Stretch (asymmetric)	tert-Butyl group
~1700-1730	C=O Stretch	Carbonyl of the carbamate
~1500-1550	C=N Stretch / C=C Stretch	Thiazole ring
~1250 & ~1160	C-O Stretch	Carbamate group

Confirming the presence of these key functional groups provides strong, complementary evidence for the compound's structure.

Conclusion

The analytical methods described in this application note—HPLC, LC-MS, NMR, and FTIR—provide a robust, multi-technique framework for the comprehensive characterization of **tert-Butyl thiazol-4-ylcarbamate**. By following these protocols, researchers can confidently verify the identity, structure, and purity of their material, ensuring data integrity and supporting the advancement of their research and development activities. All analytical procedures must be validated to demonstrate their suitability for the intended purpose, in line with guidelines such as ICH Q2(R1)[4][5][25].

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